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Compound of Interest

Compound Name:
5-(3-Methoxypropoxy)-2-

nitrobenzoic acid

Cat. No.: B7874007

Get Quote

In the landscape of medicinal chemistry and materials science, the utility of a molecule is often

defined by its synthetic versatility. 5-(3-Methoxypropoxy)-2-nitrobenzoic acid stands as a

prime example of such a scaffold. Characterized by a strategically substituted benzene ring, it

incorporates three distinct and reactive functional groups: a carboxylic acid, a nitro group, and

a flexible ether side-chain. This unique combination offers a rich platform for chemical

modification, positioning it as a valuable intermediate in the synthesis of complex molecular

architectures, from pharmacologically active agents to novel dyes.[1] This guide provides a

comprehensive technical overview of its properties, synthesis, reactivity, and analytical

characterization, offering field-proven insights for its effective application in research and

development.

Molecular and Physicochemical Profile
5-(3-Methoxypropoxy)-2-nitrobenzoic acid is an aromatic carboxylic acid with the molecular

formula C₁₁H₁₃NO₆ and a molecular weight of 255.22 g/mol .[1] Its structure, defined by an

ortho-nitro substituted benzoic acid and a meta-ether linkage, dictates its chemical behavior

and physical properties. While a specific CAS Number for this compound is not widely
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cataloged, indicating its status as a specialized or novel reagent, its properties can be reliably

inferred from its structure and data from closely related analogs.

Property Data Source(s)

IUPAC Name
5-(3-methoxypropoxy)-2-

nitrobenzoic acid
[1]

Molecular Formula C₁₁H₁₃NO₆ [1]

Molecular Weight 255.22 g/mol [1]

InChI Key
ZJIIXUGQIUXWFJ-

UHFFFAOYSA-N
[1]

Calculated LogP 1.43 [1]

Rotatable Bonds 7 [1]

Appearance (Predicted)
Light yellow to orange

solid/crystals
[2]

Melting Point (Analog)
125-130 °C (for 5-Methoxy-2-

nitrobenzoic acid)
[2]

Boiling Point (Analog)
399.7 °C at 760 mmHg (for 5-

Methoxy-2-nitrobenzoic acid)
[2]

Solubility (Analog) Soluble in methanol [2]

Table 1: Key Physicochemical Properties. Analog data is based on the closely related

compound 5-Methoxy-2-nitrobenzoic acid (CAS: 1882-69-5).

The presence of the 3-methoxypropoxy side chain, with its seven rotatable bonds, imparts

significant conformational flexibility.[1] The calculated LogP of 1.43 suggests a balance

between hydrophilicity and lipophilicity, a desirable trait in drug discovery for optimizing

pharmacokinetic profiles.[1]

Synthesis and Purification
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The most direct and widely employed route for synthesizing 5-(3-Methoxypropoxy)-2-
nitrobenzoic acid is the Williamson ether synthesis. This classical and robust method offers

high yields and predictable outcomes.

Causality of the Synthetic Strategy
The logic behind this synthetic choice is rooted in the reactivity of the starting materials. The

phenolic hydroxyl group of 5-hydroxy-2-nitrobenzoic acid is weakly acidic and can be readily

deprotonated by a suitable base to form a highly nucleophilic phenoxide ion. The electron-

withdrawing nitro group ortho to the hydroxyl further enhances this acidity, facilitating the

reaction. The resulting phenoxide can then efficiently displace a halide or other leaving group

from an alkylating agent, such as 1-bromo-3-methoxypropane, to form the stable ether linkage.

[1] Using an ester form of the starting material can prevent side reactions at the carboxylic acid,

though this adds a subsequent hydrolysis step to the workflow.[1]

Diagram 1: Synthetic Workflow via Williamson Ether Synthesis.

Detailed Experimental Protocol
This protocol is a self-validating system, where successful synthesis can be confirmed at each

stage through appropriate analytical checks.

Reagent Preparation:

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and nitrogen inlet, dissolve 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in

anhydrous dimethylformamide (DMF).

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. Expertise &

Experience: K₂CO₃ is a preferred base as it is less hazardous than NaH and sufficiently

strong to deprotonate the phenol without causing hydrolysis of other functional groups.

Reaction Execution:

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the

phenoxide salt.

Add 1-bromo-3-methoxypropane (1.2 eq) dropwise to the suspension.
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Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC). Trustworthiness: The disappearance of

the starting material spot on TLC provides a reliable indicator of reaction completion.

Workup and Isolation:

After cooling to room temperature, pour the reaction mixture into ice-cold water.

Acidify the aqueous solution to pH ~2-3 using 1M HCl. A precipitate should form.

Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove

inorganic salts.

Purification:

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or

ethyl acetate/hexane) to yield the pure 5-(3-Methoxypropoxy)-2-nitrobenzoic acid.

Dry the purified product under vacuum.

Chemical Reactivity and Synthetic Applications
The synthetic potential of 5-(3-Methoxypropoxy)-2-nitrobenzoic acid stems from the

orthogonal reactivity of its functional groups.

Carboxylic Acid Group: This group is a handle for forming amides, esters, and acid chlorides.

[1] Amide coupling, a cornerstone of medicinal chemistry, allows for the introduction of

diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Nitro Group: The nitro group can be readily reduced to an aniline derivative. This

transformation is fundamental, as the resulting aromatic amine is a key precursor for

synthesizing heterocycles, sulfonamides, and other structures prevalent in pharmaceuticals.

For example, the catalytic reduction of the related 5-methoxy-2-nitrobenzoic acid is the first

step towards synthesizing neuroprotective and antitumor agents.[2]

Ether Side-Chain: The methoxypropoxy chain enhances solubility and can engage in

hydrophobic or van der Waals interactions within a biological target's binding pocket. Its
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flexibility allows the molecule to adopt various conformations, potentially increasing binding

affinity.[1]

Nitro Group Reduction Carboxylic Acid Derivatization

5-(3-Methoxypropoxy)-
2-nitrobenzoic acid

2-Amino-5-(3-methoxypropoxy)
-benzoic acid

 H₂, Pd/C or SnCl₂ 

Amide Derivatives

 Amine, Coupling Agent 

Ester Derivatives

 Alcohol, Acid Catalyst 

Bioactive Heterocycles
(e.g., Quinazolinones)

Diverse Scaffolds for
Combinatorial Libraries

Click to download full resolution via product page

Diagram 2: Key Reaction Pathways and Synthetic Potential.

This compound serves as a critical building block for complex molecules. For instance, related

nitrobenzoic acid derivatives are precursors in the multi-step synthesis of Gefitinib, an EGFR

inhibitor used in cancer therapy.[3] The reduction of the nitro group followed by cyclization and

further functionalization highlights a common synthetic trajectory for this class of molecules.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound. A multi-technique approach ensures comprehensive validation.
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Technique Purpose Expected Observations

¹H NMR
Structural Elucidation (Proton

Environment)

- Aromatic region: 3 protons

exhibiting splitting patterns of a

1,2,4-trisubstituted ring.-

Aliphatic region: Multiplets for

the propoxy chain protons.- A

singlet around 3.3 ppm for the

methoxy (-OCH₃) protons.- A

broad singlet for the acidic

carboxyl (-COOH) proton.

¹³C NMR
Structural Elucidation (Carbon

Skeleton)

- Distinct signals for all 11

unique carbon atoms,

including aromatic, aliphatic,

methoxy, and carbonyl

carbons.

FT-IR Functional Group Identification

- Broad O-H stretch (carboxylic

acid) approx. 2500-3300

cm⁻¹.- Sharp C=O stretch

(carboxylic acid) approx. 1700

cm⁻¹.- Asymmetric and

symmetric N-O stretches (nitro

group) approx. 1530 and 1350

cm⁻¹.- C-O stretch (ether)

approx. 1250 cm⁻¹.

Mass Spec (MS) Molecular Weight Confirmation

- A molecular ion peak [M]⁺ or

protonated molecule [M+H]⁺

corresponding to the exact

mass of 255.22.

HPLC
Purity Assessment &

Quantification

- A single major peak under

optimized conditions, allowing

for quantification of purity (e.g.,

>98%).

Table 2: Standard Analytical Methods for Characterization.
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Representative Analytical Protocol: HPLC Purity
Assessment

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV

detector.

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with

0.1% formic acid for peak shape improvement).

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the nitro-aromatic system absorbs strongly

(e.g., 254 nm).

Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a

compatible solvent like methanol.

Validation: The method should be validated for linearity, accuracy, and precision to ensure

reliable purity measurements.[4]

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-(3-Methoxypropoxy)-2-nitrobenzoic acid is

not readily available, data from structurally similar nitrobenzoic acids provide a reliable basis for

safe handling protocols.

Hazard Classification (Anticipated):

Causes skin irritation (H315).[5]

Causes serious eye irritation (H319).[5]

May cause respiratory irritation (H335).[5]

Personal Protective Equipment (PPE):
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Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles,

and a lab coat.

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Handling:

Avoid generating dust.

Wash hands thoroughly after handling.

Keep away from strong oxidizing agents.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Disposal:

Dispose of contents/container in accordance with local, regional, and national regulations.

Conclusion and Future Outlook
5-(3-Methoxypropoxy)-2-nitrobenzoic acid is more than a mere chemical; it is a strategic tool

for molecular innovation. Its well-defined reactive sites offer chemists and drug developers a

reliable and versatile platform for constructing complex molecules with tailored properties. The

straightforward synthesis and predictable reactivity of its functional groups lower the barrier to

its application in diverse research programs. The absence of a dedicated CAS number and

extensive published data on this specific molecule suggests that its full potential remains to be

explored, presenting an opportunity for novel research in medicinal chemistry, materials

science, and synthetic methodology. As the demand for sophisticated molecular architectures

continues to grow, the value of such well-designed building blocks will only increase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 5-(3-Methoxypropoxy)-2-nitrobenzoic Acid [benchchem.com]

2. lbaochemicals.com [lbaochemicals.com]

3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4. pdf.benchchem.com [pdf.benchchem.com]

5. 3-Methoxy-2-nitrobenzoic acid | C8H7NO5 | CID 78632 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Foreword: The Strategic Value of a Versatile Synthetic
Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7874007/docs#foreword-the-strategic-value-of-a-
versatile-synthetic-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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